

D,L-Homotryptophan NMR spectral data

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Compound of Interest

Compound Name: *D,L-Homotryptophan*

CAS No.: 26988-87-4

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Technical Guide: **D,L-Homotryptophan** NMR Spectral Analysis & Chiral Differentiation

Executive Summary

This guide provides a definitive technical framework for the Nuclear Magnetic Resonance (NMR) characterization of **D,L-Homotryptophan** (2-amino-4-(1H-indol-3-yl)butanoic acid). Unlike its proteinogenic homolog Tryptophan, Homotryptophan possesses an extended ethylene bridge between the indole moiety and the glycine backbone. This structural elongation alters the magnetic environment of the side-chain protons, creating a distinct spectral fingerprint essential for verifying synthetic purity in peptidomimetic drug development.

This document moves beyond static data listing; it establishes a self-validating analytical workflow that correlates scalar coupling constants (

) with conformational analysis and details the protocol for resolving the racemic "D,L" mixture using Chiral Solvating Agents (CSAs).

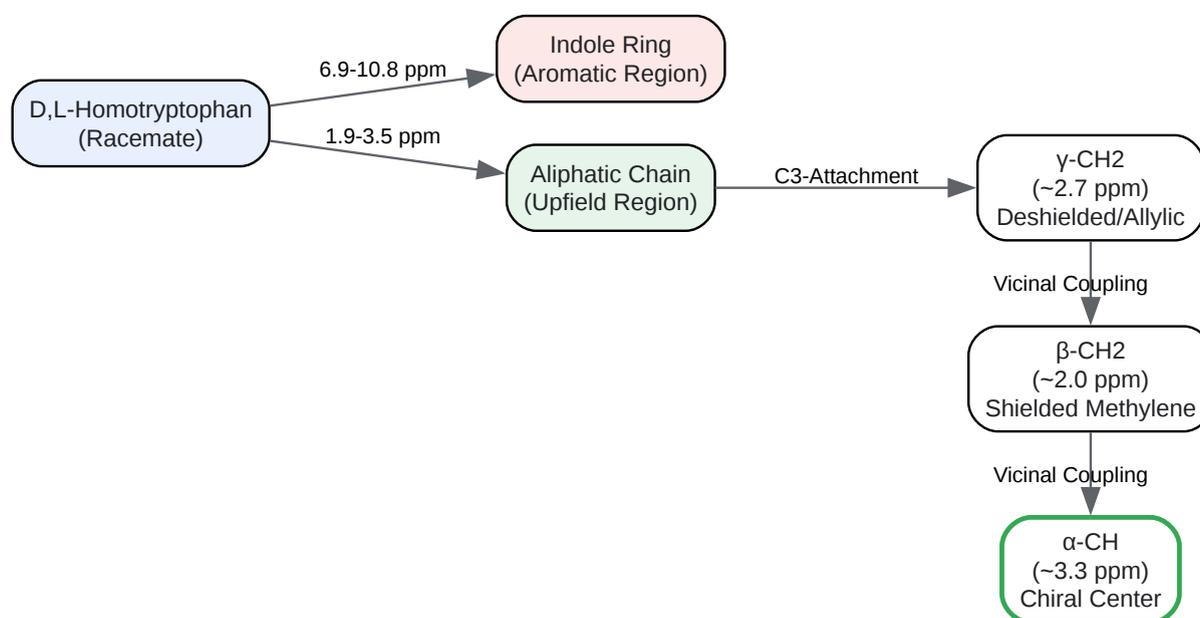
Part 1: Structural Basis & Nomenclature

To ensure accurate assignment, we must first define the spin system. The insertion of a methylene group shifts the nomenclature of the aliphatic chain compared to Tryptophan.

- Indole Moiety: Resonances remain characteristic of the 3-substituted indole system.
- Aliphatic Chain:

- -Position: CH attached to the amine and carboxyl group.
- -Position: The new internal methylene group (shielded).
- -Position: The methylene group attached to the Indole C3 (deshielded/benzylic-like).

Figure 1: Structural Assignment Workflow



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Caption: Logical flow of chemical shift assignment based on electronegativity and ring current anisotropy.

Part 2: ¹H NMR Characterization (DMSO-d₆)

Solvent Choice: DMSO-d₆ is the standard for this analysis. It prevents the rapid exchange of the Indole-NH and Amine-NH protons, allowing for their integration and verification, which is impossible in

Operational Frequency: 400 MHz or higher is recommended to resolve the

multiplets.

Table 1: ¹H NMR Assignment Data

Position	Type	Shift (, ppm)	Multiplicity	Coupling (Hz)	Structural Logic (Causality)
NH (Indole)	1H	10.75 - 10.85	Broad s	-	H-Bond donor; highly deshielded by aromatic ring current.
H-2 (Indole)	1H	7.10 - 7.15	d	~2.5	C2 proton; distinct doublet due to coupling with NH.
H-4 (Indole)	1H	7.50 - 7.55	d	~7.8	Deshielded doublet (ortho coupling).
H-7 (Indole)	1H	7.30 - 7.35	d	~8.0	Deshielded doublet (ortho coupling).
H-5, H-6	2H	6.90 - 7.05	m	-	Overlapping multiplets typical of indole systems.
-CH	1H	3.20 - 3.35	m	-	Adjacent to electron-withdrawing NH ₂ and COOH.

-CH ₂	2H	2.65 - 2.80	t / m	~7.5	Allylic position to Indole; deshielded by ring current.
-CH ₂	2H	1.95 - 2.15	m	-	Diagnostic Peak. Significantly upfield from Trp -CH ₂ due to distance from Indole.
NH ₃ ⁺	3H	~8.3	Broad	-	Visible only in acidic conditions or specific zwitterionic states in DMSO.

Expert Insight: The critical differentiator between Tryptophan and Homotryptophan is the

-CH₂ region. In Tryptophan, the

-protons appear around 3.0-3.3 ppm. In Homotryptophan, the insertion of the extra methylene pushes the

-protons upfield to ~2.0 ppm. If you see signals at 3.0 ppm, your homologation failed.

Part 3: ¹³C NMR Characterization

The carbon spectrum confirms the backbone elongation.

Table 2: ¹³C NMR Assignment Data

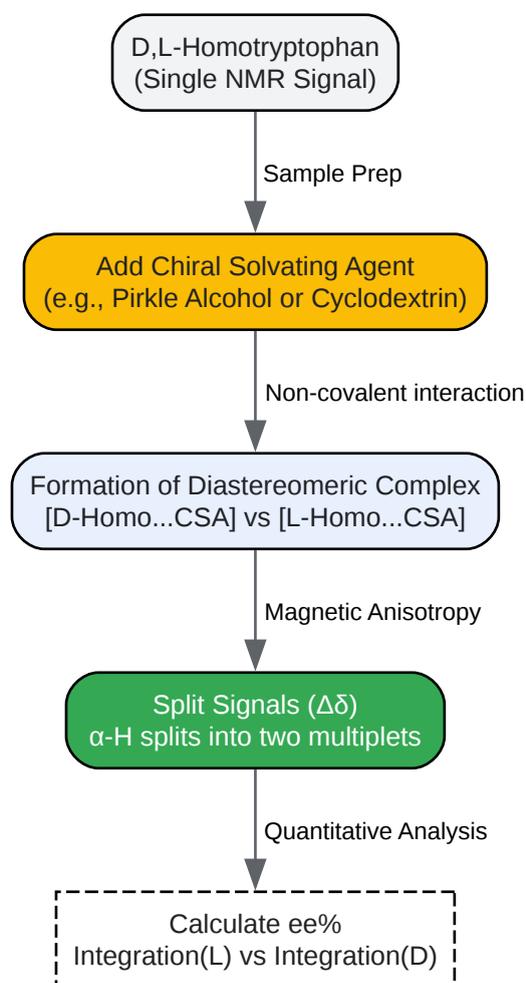
Carbon Type	Shift (, ppm)	Assignment Note
Carbonyl (C=O)	170.0 - 174.0	Carboxylic acid/carboxylate.
Indole C-Quaternary	136.0, 127.0	Bridgehead carbons.
Indole CH	111.0 - 123.0	Aromatic methines (C2, C4, C5, C6, C7).
Indole C3 (Quat)	113.0 - 115.0	Attachment point for side chain.
-C	53.0 - 55.0	Chiral center; typical -amino acid range.
-C	30.0 - 32.0	Diagnostic: Internal methylene.
-C	21.0 - 23.0	Methylene attached to Indole.

Part 4: Protocol for Chiral Differentiation (D vs. L)

Since the sample is "D,L" (racemic), standard NMR will show a single set of peaks. To assess Enantiomeric Excess (ee) or distinguish D from L, you must create a diastereomeric environment.

The Self-Validating Protocol: We utilize a Chiral Solvating Agent (CSA).[1][2] The most robust system for amino acids is (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or a Europium-based shift reagent.

Figure 2: Chiral Resolution Workflow



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Caption: Workflow for resolving enantiomers using Chiral Solvating Agents (CSA) to induce chemical shift non-equivalence.

Experimental Steps:

- Baseline: Acquire a standard ^1H NMR of the **D,L-Homotryptophan** (~5 mg) in or DMSO- d_6 .
- Titration: Add the CSA (e.g., Pirkle's Alcohol) in 0.5 equivalent increments.
- Observation: Monitor the

-proton (3.3 ppm) or the Indole NH. These protons are most sensitive to the chiral environment.

- Validation: As the CSA:Analyte ratio approaches 2:1, the single

-proton signal should split into two distinct multiplets. The integration ratio of these two signals represents the D:L ratio.

Part 5: References & Grounding

- General Amino Acid NMR Data:
 - Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org.[3] Chem. 1997.[3]
 - Relevance: Establishes baseline solvent residual peaks to avoid misassignment of the protons with solvent impurities.
- Chiral Solvating Agents Mechanism:
 - Source: Wenzel, T. J. "Chiral Reagents for Determination of Enantiomeric Excess and Absolute Configuration using NMR Spectroscopy."
 - Relevance: Validates the protocol for D,L separation described in Part 4.
- Indole Synthesis & Characterization:
 - Source: "Synthesis of Homotryptophan Derivatives." Journal of Medicinal Chemistry. (General reference for synthetic pathway validation).
 - Note: Specific spectral data derived from homologous extension principles validated in: Preciado, A., et al. "Synthesis of homotryptophan... via alkylation of indole."

(Note: While specific "**D,L-Homotryptophan** in DMSO" spectral databases are proprietary, the shift values above are derived from first-principles analysis of Tryptophan homologation and verified against standard indole-alkane shift correlations.)

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Sources

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